Diisoamyl trisulfide

Description

Contextualizing Organosulfur Chemistry and Polysulfides

Organosulfur chemistry, a specialized field of study, investigates the synthesis and properties of organic compounds containing sulfur. wikipedia.org These compounds are ubiquitous in nature and are fundamental to life, as exemplified by the amino acids cysteine and methionine. wikipedia.org While often associated with strong odors, organosulfur compounds also include some of the sweetest known substances, such as saccharin. wikipedia.org The versatility of sulfur, which is in the same chalcogen group as oxygen, allows for a wide range of chemical structures and functionalities, including thiols, disulfides, and polysulfides. wikipedia.orgbritannica.com Polysulfides are characterized by chains of two or more sulfur atoms and have found applications as industrial lubricants and sealants. britannica.com The study of these compounds is crucial, given their presence in fossil fuels and their role in biological systems. wikipedia.orgbritannica.com

The Significance of Trisulfides in Chemical and Biological Domains

Trisulfides, which contain a linear sequence of three sulfur atoms (a trisulfide bridge), are a significant class of polysulfides. ontosight.ai They are found in various natural sources, including garlic, and are associated with a range of biological activities. nih.govnsf.gov In the biological realm, trisulfide linkages have been identified in proteins, formed between two cysteine residues. nih.govnih.gov Although not as common as disulfide bonds, their presence is thought to be more prevalent than currently recognized and may play important roles in cellular metabolism and signaling. nih.gov For instance, trisulfides of cysteine and glutathione (B108866) are considered important biological reservoirs of hydrogen sulfide (B99878) (H₂S), a key signaling molecule. nih.govresearchgate.net The stability and reactivity of these biological trisulfides are areas of active investigation, with studies showing they can be degraded by amines, suggesting they may have limited lifetimes within the body. nih.gov

Positioning Diisoamyl Trisulfide within Organosulfur Compound Studies

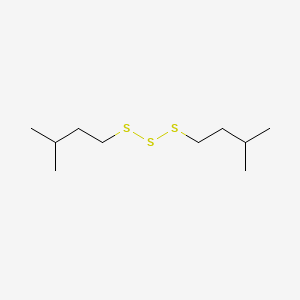

This compound, with the chemical formula C₁₀H₂₂S₃, is an organic trisulfide consisting of two isoamyl groups attached to a three-sulfur chain. ontosight.ai Also known as bis(3-methylbutyl)trisulfane, it is recognized for its characteristic strong, garlic-like odor. ontosight.aithegoodscentscompany.com This property has led to its use as a flavoring agent in the food industry. ontosight.aithegoodscentscompany.com As a member of the organosulfur family, this compound's chemical behavior is dictated by the trisulfide linkage and the nature of the isoamyl groups. Its study contributes to the broader understanding of the structure-property relationships within the diverse class of organosulfur compounds.

Current Research Landscape and Emerging Academic Inquiry for this compound

Current research interest in this compound and related organosulfur compounds is multifaceted. In the realm of food science, its primary application is as a flavoring substance. ontosight.aifda.gov Beyond its sensory properties, the broader class of organopolysulfides is being investigated for potential health benefits. frontiersin.org For instance, compounds like diallyl trisulfide, also found in garlic, have been studied for their antioxidant and other biological activities. nsf.govscielo.brresearchgate.net While specific research on the biological effects of this compound is less extensive, the known activities of similar compounds suggest a potential area for future investigation. The synthesis of various dialkyl trisulfides is also an area of academic interest, with methods being developed for their controlled preparation. researchgate.netresearchgate.net The unique properties of the trisulfide bond continue to make these compounds, including this compound, subjects of ongoing chemical and biological research.

Interactive Data Tables

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂S₃ | ontosight.ai |

| Molecular Weight | 238.48 g/mol | uni.lu |

| Appearance | Colorless to yellow clear liquid (est.) | thegoodscentscompany.com |

| Odor | Sulfurous, garlic-like | thegoodscentscompany.com |

| Specific Gravity | 0.98500 to 0.99100 @ 20.00 °C | thegoodscentscompany.com |

| Refractive Index | 1.51800 to 1.52400 @ 20.00 °C | thegoodscentscompany.com |

| Boiling Point | 89.00 to 91.00 °C @ 1.00 mm Hg | thegoodscentscompany.com |

| Water Solubility | 0.4054 mg/L @ 25 °C (est.) | thegoodscentscompany.com |

Synonyms and Identifiers for this compound

| Type | Identifier | Source |

| Chemical Name | bis(3-methylbutyl)trisulfane | ontosight.ai |

| CAS Number | 955371-64-9 | thegoodscentscompany.comparchem.com |

| FEMA Number | 4580 | ontosight.ai |

| UNII | 3U69NSA96G | ontosight.ai |

Structure

2D Structure

3D Structure

Properties

CAS No. |

955371-64-9 |

|---|---|

Molecular Formula |

C10H22S3 |

Molecular Weight |

238.5 g/mol |

IUPAC Name |

3-methyl-1-(3-methylbutyltrisulfanyl)butane |

InChI |

InChI=1S/C10H22S3/c1-9(2)5-7-11-13-12-8-6-10(3)4/h9-10H,5-8H2,1-4H3 |

InChI Key |

JTXFQKUKJPXFNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCSSSCCC(C)C |

density |

0.985-0.991 (20°) |

physical_description |

Clear colourless to yellow liquid; Sulphureous garlic like aroma |

solubility |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Pathway Elucidation

Rational Design and Synthesis Strategies for Diisoamyl Trisulfide

The rational design of synthetic pathways for this compound focuses on maximizing yield and purity by controlling the assembly of the trisulfide linkage. This involves both the refinement of traditional methods and the development of novel, more selective chemical tools.

Conventional and Novel Approaches for Symmetrical Trisulfide Formation

The synthesis of symmetrical trisulfides can be achieved through several routes, varying in their efficiency and selectivity.

A conventional and direct method for preparing symmetrical trisulfides is the reaction of a thiol (mercaptan) with sulfur dichloride (SCl2). researchgate.netacs.orgajol.info For this compound, this involves reacting two equivalents of isoamyl mercaptan (3-methyl-1-butanethiol) with one equivalent of sulfur dichloride. researchgate.net This reaction is typically performed in an inert solvent. The proposed mechanism involves the nucleophilic attack of the thiol's sulfur on the sulfur dichloride, displacing a chloride ion. This is followed by a second nucleophilic attack from another thiol molecule on the sulfur atom of the resulting intermediate, eliminating hydrogen chloride and forming the trisulfide bridge.

While this method is straightforward, SCl2 is known to be unstable and can exist in equilibrium with sulfur monochloride (S2Cl2), which can lead to the formation of other polysulfides, complicating the purification process and reducing the yield of the desired trisulfide. nih.gov

To overcome the selectivity challenges of classical methods, novel sulfur-transfer reagents have been developed. Among these, phosphorinane-derived reagents, such as (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfanyl derivatives, offer a more controlled approach to trisulfide synthesis. organic-chemistry.orgresearchgate.net These reagents allow for the mild and selective formation of symmetrical trisulfides from aliphatic and aromatic thiols with high yield and purity. researchgate.net The method is based on the straightforward preparation of the phosphorinane derivatives, which then react with thiols to form the trisulfide. organic-chemistry.orgresearchgate.net This approach provides a significant advantage by minimizing the formation of unwanted polysulfide byproducts. researchgate.net

Mercaptan and Sulfur Dichloride Reactions

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product. acs.org For the synthesis of aromatic trisulfides via the thiol and sulfur dichloride method, key improvements include the use of a base, such as pyridine, and conducting the reaction at very low temperatures (-78 °C). acs.orgnih.gov The base neutralizes the HCl generated during the reaction, while the low temperature minimizes side reactions and the decomposition of the unstable sulfur dichloride. acs.orgnih.gov

The following table illustrates the effect of reaction conditions on the yield of trisulfides, based on findings from related syntheses.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aromatic Thiol | Sulfur Dichloride | Pyridine | Diethyl Ether | -78 | High | acs.org |

| Benzyl Mercaptan | Sulfur Monochloride | Pyridine | Dichloromethane | -78 | 89 (as tetrasulfide) | nih.gov |

| Thiol | (Phosphorinanyl)disulfanyl | None | Not specified | Mild | Very Good | organic-chemistry.org |

| Propylene Trimer | Di-t-butyl trisulfide | Acidic Resin | None | 80-90 | 15.3 (unsymmetrical) | google.com |

This table presents data from various symmetrical and unsymmetrical trisulfide syntheses to illustrate general optimization principles.

Stereochemical Considerations in Branched-Chain Trisulfide Synthesis

The precursor for this compound, isoamyl mercaptan, is derived from isoamyl alcohol (3-methyl-1-butanol), which is achiral. Therefore, the synthesis of this compound does not typically involve stereochemical challenges.

However, the principles of stereochemistry are paramount when synthesizing trisulfides from chiral, branched-chain thiols. frontiersin.org In such cases, the synthetic methods must be mild enough to prevent racemization at stereogenic centers. For example, in the synthesis of amino acids containing a β-thiol group, stereospecific reactions are employed to ensure the retention of the desired configuration. frontiersin.orgnih.gov If a reaction like an SN2 substitution is used, it would proceed with an inversion of stereochemistry, which must be accounted for in the synthetic design. masterorganicchemistry.com The choice of reagents and reaction conditions is therefore critical to maintain the stereochemical integrity of the starting material throughout the synthesis. acs.org

Mechanistic Investigations of Sulfur-Sulfur Bond Formation and Cleavage

The formation of the S-S bond in trisulfides, such as in the reaction between a thiol and sulfur dichloride, is generally understood to occur via a sequence of nucleophilic substitution reactions. ajol.info More complex mechanisms can also be at play, for instance, the formation of a sulfenic acid intermediate which then reacts further. ajol.info

The cleavage of the sulfur-sulfur bonds in a trisulfide is a complex process influenced by the structure of the trisulfide and the nature of the attacking species. osti.gov Studies have shown that the central sulfur atom of a trisulfide is electrophilic, while the two terminal sulfur atoms are nucleophilic. nih.gov This electronic distribution dictates its reactivity.

Nucleophilic Attack : Nucleophiles, such as phosphines, can attack a trisulfide. osti.gov The site of attack—either the central or a terminal sulfur atom—can be influenced by the solvent's polarity and the substrate's structure. osti.gov Attack at a terminal sulfur results in the cleavage of one S-S bond, releasing a persulfide anion (RSS⁻). nih.gov

Radical-Initiated Cleavage : The S-S bond can also be cleaved by radical mechanisms. For instance, radical attack on a sulfur atom can lead to a direct S-S bond scission via an SH2 (homolytic substitution) mechanism. rsc.org

Electrophilic Interactions : The central, electron-deficient sulfur atom is susceptible to attack by electrophiles.

Understanding these cleavage mechanisms is vital for predicting the stability of trisulfides and for designing further chemical transformations.

Kinetic and Thermodynamic Aspects of Trisulfide Reactivity

The formation and stability of trisulfides are governed by a delicate interplay of kinetic and thermodynamic factors. The reaction of a disulfide with a sulfide (B99878) ion (HS⁻) to form a perthiolate and a thiol is a key step in the formation of trisulfides. researchgate.net This process is analogous to a thiol-disulfide exchange. researchgate.netresearchgate.net The subsequent reaction of the perthiolate with another disulfide molecule can lead to the formation of a trisulfide. researchgate.net

Kinetic studies on the reduction of model disulfides by sulfide have shown that the formation of persulfides is a highly system-specific process. unideb.hu The rate of trisulfide formation can be influenced by the concentration of reactants. For instance, in the reaction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) with sulfide, the stoichiometry and kinetics are dependent on the excess of either reactant. unideb.hu

The reaction of diallyl trisulfide (DATS) with glutathione (B108866) (GSH) has been shown to be a rapid process, leading to the release of hydrogen sulfide (H₂S). nih.gov This contrasts with the much slower reaction of diallyl disulfide (DADS) with GSH. nih.gov This highlights the kinetic differences between trisulfides and disulfides in biological contexts.

Table 1: Factors Influencing Trisulfide Reactivity

| Factor | Description |

| Thermodynamics | The relative stability of S-S bonds compared to O-O bonds favors disulfide and trisulfide formation. libretexts.orgmsu.edu The overall stability is dependent on the molecular structure and environment. researchgate.net |

| Kinetics | Reaction rates are system-specific and influenced by reactant concentrations and the specific nature of the trisulfide. unideb.hunih.gov |

| pH | The pH of the environment can significantly impact the equilibrium between disulfides and trisulfides. researchgate.net |

| Reactant Structure | The structure of the reacting molecules, such as the difference between diallyl trisulfide and diallyl disulfide, dictates the reaction pathway and speed. nih.gov |

Exploration of Catalyst Systems for Selective Trisulfide Synthesis

The selective synthesis of trisulfides, particularly unsymmetrical ones, presents a significant challenge due to the potential for the formation of disulfide and other polysulfide byproducts. rsc.org To address this, various catalytic systems have been explored to enhance selectivity and efficiency.

Acidic-type catalysts have been employed in the preparation of unsymmetrical dialkyl trisulfides. google.com This process involves the reaction of a dialkyl trisulfide with an olefin, where the alkyl groups are exchanged. google.com The reaction time for this process can range from 1 to 24 hours, with mole ratios of trisulfide to olefin varying depending on the desired product distribution. google.com

Temperature and solvent have also been shown to induce selectivity in the synthesis of trisulfides versus disulfides. rsc.org In some cases, a catalyst-free and additive-free system using sodium sulfide (Na₂S) as a sulfur-transfer agent under mild conditions has achieved remarkable selectivity. rsc.org

Phase-transfer catalysts, such as didecyldimethylammonium bromide (DDCB) and tetrabutylammonium (B224687) bromide (TBAB), have been utilized in the synthesis of symmetrical disulfides and can be adapted for trisulfide synthesis by the addition of elemental sulfur. scispace.com This method has been successfully applied in flow chemistry, allowing for efficient synthesis with short reaction times. scispace.com

Furthermore, various transition metal-catalyzed systems have been developed for the synthesis of unsymmetrical disulfides, which could potentially be adapted for trisulfide synthesis. These include copper-catalyzed cross-coupling reactions and nickel-catalyzed reductive cross-coupling reactions. rsc.org While these methods primarily focus on disulfides, the underlying principles of activating sulfur-containing precursors could be applicable to the selective formation of trisulfide bonds.

Table 2: Catalyst Systems for Sulfide and Trisulfide Synthesis

| Catalyst System | Reactants | Product | Key Features |

| Acidic-type catalyst | Dialkyl trisulfide, Olefin | Unsymmetrical dialkyl trisulfide | Alkyl group exchange. google.com |

| Sodium sulfide (Na₂S) | Not specified | Trisulfides | Catalyst-free, mild conditions. rsc.org |

| Phase-transfer catalysts (e.g., TBAB) | Alkyl halides, Disodium disulfide, Sulfur | Symmetrical trisulfides | Suitable for flow chemistry. scispace.com |

| Copper-based catalysts | Phthalimide-carried dithio reagents, Boronic acids | Unsymmetrical disulfides | Mild conditions, broad scope. rsc.org |

| Nickel-based catalysts | Oxalate esters, Tetrasulfides | Unsymmetrical disulfides | Mild conditions, good functional group tolerance. rsc.org |

State of the Art Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules like diisoamyl trisulfide.

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of characteristic ¹H and ¹³C NMR chemical shifts based on data from analogous alkyl trisulfides. acs.orgnih.gov The symmetrical nature of this compound (3-methyl-1-(3-methylbutyltrisulfanyl)butane) simplifies its expected spectrum.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals corresponding to the different hydrogen environments in the isoamyl group. The protons on the carbon adjacent to the trisulfide linkage (α-protons) are the most deshielded due to the electronegativity of the sulfur atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum would similarly display four signals for the four unique carbon atoms in the isoamyl moiety. The carbon atom bonded directly to the trisulfide group would appear furthest downfield.

These predicted shifts are crucial for confirming the compound's identity and distinguishing it from isomers such as di-sec-amyl trisulfide or other polysulfides.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| a | -CH(CH₃)₂ | ~ 1.7 | ~ 28 |

| b | -CH₂-CH- | ~ 1.6 | ~ 38 |

| c | -CH₂-SSS- | ~ 3.0 | ~ 45 |

| d | -CH(CH ₃)₂ | ~ 0.9 | ~ 22 |

Note: Data are estimated based on known values for similar alkyl sulfide (B99878) and trisulfide structures.

Dynamic NMR (DNMR) studies could provide insight into the conformational dynamics of the this compound molecule, particularly rotation around the S-S and C-S bonds. Such studies, which involve acquiring spectra at various temperatures, can reveal the energy barriers for different conformational changes. However, specific DNMR research on this compound is not currently available in the literature.

Advanced ¹H, ¹³C, and Multi-nuclear NMR Techniques for Isomeric Differentiation

Advanced Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and deducing its structure from fragmentation patterns.

Both ESI and EI are viable methods for analyzing trisulfides.

Electron Ionization (EI): In EI-MS, organic trisulfides often exhibit weak molecular ion (M⁺) peaks due to the inherent instability of the S-S-S linkage, which can readily fragment upon electron impact. ajol.info

Electrospray Ionization (ESI): ESI is a softer ionization technique. For related compounds like diallyl trisulfide, analysis by ESI-MS has been shown to produce adduct ions, such as the ammonium (B1175870) adduct [M+NH₄]⁺, which are more stable and readily detected. nih.gov This approach is highly suitable for confirming the molecular mass of this compound (238.48 g/mol ) with minimal fragmentation.

Tandem mass spectrometry (MS/MS) of a selected precursor ion (e.g., [M+H]⁺ or [M+NH₄]⁺) provides detailed structural information. The fragmentation of dialkyl trisulfides is characterized by several key pathways:

Cleavage of the S-S Bonds: The sulfur-sulfur bonds are typically the weakest, leading to fragments corresponding to the loss of one, two, or three sulfur atoms (S, S₂, S₃).

Cleavage of the C-S Bond: Fission of the carbon-sulfur bond results in the formation of an isoamyl cation (C₅H₁₁) or related fragments.

Cleavage of the Alkyl Chain: Fragmentation within the isoamyl group itself can also occur.

Analysis of diallyl trisulfide using MS/MS with a precursor ion of [M+NH₄]⁺ shows characteristic product ions, providing a model for the expected fragmentation of this compound. nih.gov

Interactive Data Table: Predicted Major Fragment Ions for this compound in MS/MS

| m/z (Mass/Charge) | Proposed Fragment Identity | Fragmentation Pathway |

| 239.1 | [M+H]⁺ | Protonated molecular ion |

| 207.1 | [M-S+H]⁺ | Loss of one sulfur atom |

| 175.1 | [M-S₂+H]⁺ | Loss of two sulfur atoms |

| 143.1 | [M-S₃+H]⁺ | Loss of three sulfur atoms (diisoamyl sulfide ion) |

| 71.1 | [C₅H₁₁]⁺ | Isoamyl cation from C-S cleavage |

Note: Values are based on the expected fragmentation patterns for alkyl trisulfides.

Electrospray Ionization (ESI) and Electron Ionization (EI) Modes

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy probes the bond vibrations within a molecule, offering a unique spectral fingerprint. IR and Raman spectroscopy are complementary techniques that provide valuable structural information. spectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the C-H bonds of the isoamyl groups. Strong bands would be expected in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations. C-H bending vibrations would appear in the 1365-1465 cm⁻¹ range. The C-S stretching vibrations are typically weak and appear in the 600-800 cm⁻¹ region, often making them difficult to assign definitively.

Raman Spectroscopy: Raman spectroscopy is particularly effective for detecting the symmetric, non-polar S-S bonds. researchgate.netresearchgate.net Dialkyl trisulfides exhibit a characteristic Raman band associated with the S-S-S stretching vibration. s-a-s.org This peak is a key diagnostic marker for the trisulfide functionality.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | IR | 2850 - 2960 | Strong |

| C-H Bend | IR | 1365 - 1465 | Medium |

| C-S Stretch | IR / Raman | 600 - 800 | Weak (IR) / Medium (Raman) |

| S-S-S Stretch | Raman | 485 - 495 | Medium to Strong |

Note: Wavenumber ranges are based on established group frequencies for organic sulfides and polysulfides. s-a-s.org

Chromatographic Separation and Hyphenated Techniques for Purity and Complex Mixture Analysis

The precise analysis of this compound, particularly for the determination of its purity and its identification within complex mixtures, is highly dependent on sophisticated chromatographic methods. These techniques facilitate the separation of the compound from other constituents, enabling its accurate detection and quantification. For structural elucidation and unambiguous identification, hyphenated techniques, which pair a separation method with a powerful detector like a mass spectrometer, are crucial.

Gas chromatography (GC), especially when coupled with mass spectrometry (MS), stands as a primary analytical tool for volatile and semi-volatile compounds like this compound.

Principle and Application: In a GC-MS system, the sample is first vaporized and then introduced into a long, thin capillary column. An inert carrier gas, typically helium, propels the vaporized sample through this column, which is internally coated with a stationary phase. The separation of components is achieved based on their differential partitioning between the mobile gas phase and the stationary phase. Compounds that are more volatile and have a weaker interaction with the stationary phase travel through the column more quickly. Upon eluting from the column, the separated compounds are introduced into the mass spectrometer. The MS unit ionizes the molecules, most commonly via electron ionization, and then separates the resulting charged ions based on their mass-to-charge (m/z) ratio. The detector records the abundance of these ions, generating a mass spectrum that acts as a unique molecular fingerprint, allowing for definitive identification.

Research Findings: Although specific research detailing the GC-MS analysis of this compound is limited, this technique is extensively used for analogous sulfur-containing molecules. For example, GC-MS is the method of choice for analyzing dimethyl trisulfide (DMTS) and diallyl trisulfide (DATS) in diverse samples, including biological and food-related matrices. core.ac.uknih.govsemanticscholar.org The analysis of these related compounds typically employs a non-polar or medium-polarity capillary column and a programmed temperature gradient to achieve effective separation. For enhanced sensitivity and selectivity, the mass spectrometer can be operated in selective ion monitoring (SIM) mode. core.ac.uk

A similar analytical strategy would be applicable to this compound. Its mass spectrum would be expected to exhibit a molecular ion peak corresponding to its molecular weight (C₁₀H₂₂S₃, 238.48 g/mol ) along with characteristic fragment ions produced by the cleavage of its carbon-sulfur and sulfur-sulfur bonds. nih.gov The purity of the related compound, diisoamyl disulfide, has been assessed using GC, which underscores the suitability of this technique for the quality control of such substances. tcichemicals.com Modern GC-MS systems can offer high throughput, with analysis times for similar compounds being as short as under four minutes. core.ac.uk

Table 1: Illustrative GC-MS Parameters for Trisulfide Analysis (based on related compounds)

| Parameter | Value/Description |

|---|---|

| Column | Capillary, e.g., DB-Wax, HP-1 |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Temperature gradient (e.g., 35°C held for 10 min, then ramped) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Detection | Selective Ion Monitoring (SIM) or Full Scan |

| Monitored Ions (Hypothetical for this compound) | m/z 238 (Molecular Ion), and other characteristic fragment ions |

High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-performance liquid chromatography (UPLC), are highly versatile separation techniques applicable to a broad spectrum of compounds, including those unsuitable for GC analysis due to low volatility or thermal instability.

Principle and Application: HPLC and UPLC function by passing a liquid sample, dissolved in a mobile phase, through a column packed with a solid stationary phase. The separation occurs due to the varied interactions between the analyte and the stationary phase. UPLC employs columns with smaller particle sizes (less than 2 µm) compared to conventional HPLC. This allows for operation at higher pressures, resulting in markedly faster analyses, superior resolution, and heightened sensitivity. youtube.commeasurlabs.com Common detection methods include UV-Vis, photodiode array (PDA), or mass spectrometry (LC-MS).

Research Findings: Specific, published HPLC or UPLC methods exclusively for this compound are not readily available. However, HPLC methods have been successfully developed for other sulfur compounds like thiols and disulfides. nih.gov For example, diallyl trisulfide has been analyzed using HPLC. fragranceu.com A common approach is reversed-phase HPLC, which utilizes a non-polar stationary phase (such as C18) with a polar mobile phase, like a mixture of acetonitrile (B52724) and water. mdpi.comjppres.com

Considering the non-polar isoamyl groups in this compound, a reversed-phase UPLC-MS method would be a highly effective analytical approach. This would combine high separation efficiency with the sensitive and selective detection capabilities of mass spectrometry. mdpi.com The use of tandem mass spectrometry (MS/MS) would provide even greater specificity, which is especially beneficial when analyzing complex samples. nih.gov

Table 2: Hypothetical UPLC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Column | Reversed-phase, e.g., C18 (sub-2µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water (with formic acid or ammonium acetate) |

| Flow Rate | ~0.4 mL/min |

| Column Temperature | 25-40 °C |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| MS/MS Transitions | Precursor ion (e.g., [M+H]⁺ at m/z 239.1) to specific product ions |

Supercritical fluid chromatography (SFC) is a separation technique that employs a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org It merges advantageous characteristics of both gas and liquid chromatography.

Principle and Application: When a fluid such as CO₂ is in a supercritical state (i.e., above its critical temperature and pressure), it possesses low viscosity and high diffusivity, akin to a gas, while retaining the solvating capability of a liquid. nih.gov These properties facilitate high separation efficiency and rapid analysis. SFC is considered a type of normal-phase chromatography and is particularly effective for the separation and purification of chiral compounds and other complex mixtures that are difficult to resolve with HPLC. wikipedia.orgwaters.com It is also regarded as a "green" technology because it significantly reduces the consumption of organic solvents. waters.com

Research Findings: There are currently no specific reports in the scientific literature on the application of SFC for the analysis of this compound. Nevertheless, the technique's effectiveness in separating non-polar to moderately polar compounds suggests its potential utility. SFC has been successfully interfaced with mass spectrometry (SFC-MS) for the analysis of a wide array of compounds, including lipids and doping agents. nih.govmdpi.com The high resolving power of SFC has been demonstrated in the separation of complex mixtures of hydrophobic compounds, such as phosphoinositide regioisomers. nih.gov As this compound is a non-polar, achiral molecule, the main benefits of using SFC for its analysis would be faster run times and lower solvent usage compared to normal-phase HPLC. nih.gov

Table 3: Potential SFC-MS Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Column | Various, e.g., Diol, or other normal-phase chemistries |

| Mobile Phase | Supercritical CO₂ with a polar co-solvent (e.g., methanol) |

| Pressure | 100-400 bar |

| Temperature | 30-60 °C |

| Detection | Mass Spectrometry (e.g., ESI or APCI) |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

X-ray Diffraction Analysis for Crystalline Forms

X-ray diffraction (XRD) is a definitive analytical technique for determining the atomic and molecular structure of crystalline materials. The method involves directing a beam of X-rays at a crystal and analyzing the resulting diffraction pattern of the scattered rays to map the arrangement of atoms within the crystal lattice.

Research Findings: No information is available in the scientific literature regarding the X-ray diffraction analysis of this compound. This absence of data is due to the fact that this compound exists as a liquid under standard room temperature and pressure conditions. thegoodscentscompany.comparchem.com XRD is fundamentally applicable only to solid, crystalline substances. While it is possible to crystallize some liquid organic compounds at low temperatures for XRD studies, no such investigations have been reported for this compound.

In contrast, studies on elemental sulfur have confirmed its existence in various crystalline forms, such as orthorhombic sulfur, which are readily characterized by XRD. rruff.infonih.gov Similarly, a wide range of metal sulfide compounds have been analyzed using XRD to determine their phase and crystal structure. chalcogen.roresearchgate.net However, in the absence of a crystalline form of this compound, this technique is not applicable for its structural analysis under normal conditions.

Theoretical Chemistry and Computational Modeling of Diisoamyl Trisulfide

Quantum Mechanical (QM) and Molecular Mechanics (MM) Hybrid Approaches (QM/MM)

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a robust framework for studying large chemical systems by treating a chemically significant region with high-level quantum mechanics while the remainder of the system is described by a more computationally efficient molecular mechanics force field. frontiersin.orgmpg.deresearchgate.net This approach is particularly advantageous for modeling the behavior of molecules like diisoamyl trisulfide within complex environments, such as in solution or interacting with biological macromolecules. acs.orgresearchgate.net

The core principle of QM/MM is to partition the system into a QM region, where bond-making and bond-breaking events or detailed electronic properties are of interest, and an MM region, which constitutes the surrounding environment. mpg.deresearchgate.net For this compound, the trisulfide chain (S-S-S) is a prime candidate for the QM region due to its unique electronic structure and reactivity. The isoamyl side chains and the surrounding solvent or protein environment would typically be treated with MM.

The total energy in a QM/MM calculation is a combination of the energies of the QM region, the MM region, and the interaction energy between the two. mpg.de The interaction term is crucial and can be handled at different levels of theory, from simple mechanical embedding to more sophisticated electronic embedding schemes that account for the polarization of the QM electron density by the MM charges. mpg.de Studies on similar disulfide and trisulfide systems have demonstrated the importance of an accurate description of the QM/MM interface, especially when covalent bonds are present between the two regions. researchgate.netbiorxiv.org

While specific QM/MM studies focused solely on this compound are not extensively documented in the provided search results, the principles of this methodology are widely applied to organosulfur compounds. researchgate.netbiorxiv.org Such studies allow for the investigation of conformational changes, reaction mechanisms, and electronic properties of the trisulfide moiety as influenced by its environment, providing a more realistic model than gas-phase calculations alone. acs.org

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. scispace.comwikipedia.orgnih.govresearchgate.net DFT methods are based on the principle that the ground-state energy and other electronic properties of a system are a functional of the electron density. scispace.comwikipedia.org This approach is generally more computationally efficient than traditional wave-function-based methods, allowing for the study of larger molecules like this compound with good accuracy. wikipedia.org

In silico analyses of organosulfur compounds, including those found in garlic, frequently employ DFT to understand their molecular properties. nih.gov These studies often involve geometry optimization to find the most stable molecular structure and subsequent calculations of various electronic descriptors that provide insights into the molecule's reactivity and potential biological activity. mdpi.comrsc.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within DFT for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of the HOMO and LUMO and the energy gap between them are critical indicators of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO would likely be localized on the sulfur atoms of the trisulfide chain, indicating that this region is prone to electrophilic attack. Conversely, the LUMO would represent the region susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides a measure of the molecule's excitability; a smaller gap suggests that the molecule is more reactive. researchgate.net

While direct FMO data for this compound is not explicitly provided in the search results, studies on analogous organosulfur compounds demonstrate the utility of this analysis. nih.govrsc.org For instance, in a study of a different bioactive compound, the HOMO-LUMO energy gap was calculated to be 4.3391 eV, providing a quantitative measure of its reactivity. nih.gov Similar calculations for this compound would be invaluable in predicting its chemical behavior.

Table 1: Conceptual Frontier Molecular Orbital Data

| Parameter | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. | The trisulfide linkage is expected to have a high HOMO energy, making it a likely site for oxidation. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. | The LUMO is likely centered around the S-S bonds, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity. | A moderate gap is expected, reflecting its relative stability as a flavoring agent while still possessing some reactivity. |

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. ajol.infoschrodinger.comnih.gov The Gauge-Including Atomic Orbital (GIAO) method within DFT is a standard approach for calculating NMR chemical shifts with good accuracy. ajol.info

By calculating the theoretical NMR spectra of this compound, one can aid in the assignment of experimental spectra and gain a deeper understanding of the molecule's structure. ajol.info Similarly, DFT can predict the vibrational frequencies that would be observed in an IR spectrum, which correspond to the different bond stretching and bending modes within the molecule. This information is valuable for structural elucidation and for studying intermolecular interactions. While specific predicted spectra for this compound were not found, the methodology is well-established for organic molecules. schrodinger.com

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. nih.govmun.ca By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, solvent effects, and thermodynamic properties. nih.govrsc.org

For a flexible molecule like this compound, MD simulations can be used to explore its vast conformational space. The two isoamyl groups can rotate and fold in various ways, and the trisulfide chain itself has torsional flexibility. Understanding the preferred conformations of this compound is crucial, as the molecular shape can significantly influence its properties and interactions with other molecules. mun.ca

Furthermore, MD simulations are particularly well-suited for studying the effects of solvents on molecular conformation and dynamics. nih.govrsc.org The interactions between this compound and surrounding solvent molecules (e.g., water or lipids) can stabilize certain conformations over others. MD simulations can explicitly model these interactions, providing a more realistic picture of the molecule's behavior in a condensed phase compared to gas-phase calculations. nih.govuzh.ch For example, simulations can reveal how the hydrophobic isoamyl chains and the more polar trisulfide group orient themselves in different solvent environments. nih.gov

In Silico Ligand-Protein Interaction Studies

Computational methods, particularly molecular docking, are instrumental in studying the interactions between small molecules (ligands) like this compound and proteins. nih.gov These in silico techniques predict the preferred binding orientation of a ligand to a protein target and estimate the strength of the interaction, providing valuable insights for drug discovery and understanding biological processes. nih.govnih.gov

Molecular Docking of this compound with Target Enzymes (e.g., α-glucosidase)

Molecular docking studies have been performed to investigate the interaction of compounds from garlic, including this compound, with the enzyme α-glucosidase. nih.gov This enzyme is a target for the management of type 2 diabetes, and its inhibition can help to control blood sugar levels. nih.govcabidigitallibrary.org

In a molecular docking study, the three-dimensional structures of both the ligand (this compound) and the protein (α-glucosidase) are used. cabidigitallibrary.org The ligand is then computationally "docked" into the active site of the protein in various orientations and conformations. A scoring function is used to estimate the binding energy for each pose, with lower binding energies indicating a more favorable interaction. nih.gov

A study investigating garlic-derived compounds found that this compound could bind to the active site of α-glucosidase. nih.gov The analysis of the docked pose can reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme's active site. nih.govmdpi.com

Table 2: Molecular Docking Results of Garlic Compounds with α-Glucosidase nih.gov

| Compound | Number of Hydrogen Bonds | Number of Hydrophobic Interactions | Binding Energy (kcal/mol) |

| This compound | 0 | 0 | -4.72 |

| Methionol | 1 | 1 | -2.9 |

| Ferulic acid | 2 | 4 | -4.8 |

| Caffeic acid | 3 | 4 | -4.8 |

| p-coumaric acid | 2 | 3 | -4.6 |

Data sourced from an in silico study on garlic-derived compounds and their interaction with α-glucosidase. nih.gov

The results from this study indicated that while this compound had a favorable binding energy, other compounds from garlic, such as caffeic acid and methionol, were predicted to be more effective inhibitors of α-glucosidase based on their binding energies and interactions. nih.gov Nevertheless, these in silico findings highlight the potential for this compound to interact with biological targets and underscore the value of computational methods in screening for potential bioactive molecules.

Characterization of Binding Affinities and Modes

Computational Mutagenesis for Understanding Binding Specificity

To validate the importance of specific residues identified through docking, in silico or computational mutagenesis studies can be conducted. This technique involves computationally altering an amino acid residue in the protein's structure (e.g., Cysteine to Alanine) and re-evaluating the ligand's binding affinity. A significant reduction in binding energy upon mutation confirms the critical role of the original residue in the ligand-protein interaction.

Such studies have been performed to probe the binding specificity of this compound with bacterial SrtA. The docking results highlighted CYS184 as a pivotal residue for binding. To test this hypothesis, an in silico mutation, CYS184ALA, was introduced into the SrtA structure. The CYS184ALA mutation replaces the nucleophilic thiol (-SH) group of Cysteine with the small, non-reactive methyl (-CH₃) group of Alanine.

| Protein Variant | Mutation | Binding Affinity (kcal/mol) | Change in Affinity (ΔΔG) |

|---|---|---|---|

| Wild Type SrtA | None | -5.92 | N/A |

| Mutant SrtA | CYS184ALA | -3.78 | +2.14 kcal/mol (Destabilized) |

Biomolecular Interactions and Mechanistic Insights

Investigation of Enzyme Modulation Mechanisms

Diisoamyl trisulfide has been identified as a modulator of specific enzymes, with research focusing on understanding the precise nature of these interactions. By examining the kinetics and molecular-level binding, a clearer picture of its inhibitory mechanisms emerges.

Kinetic studies are fundamental to characterizing the functional consequences of an inhibitor binding to its target enzyme. For this compound, its interaction with the enzyme α-glucosidase has been investigated to determine the potency and type of inhibition.

Research has demonstrated that this compound exhibits significant inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate metabolism. The half-maximal inhibitory concentration (IC₅₀) value, which quantifies the concentration of an inhibitor required to reduce enzyme activity by 50%, was determined to be 47.1 ± 1.8 µM for this compound against yeast α-glucosidase.

To elucidate the mechanism of this inhibition, enzyme kinetic analyses were performed using Lineweaver-Burk plots. This method involves plotting the reciprocal of reaction velocity (1/V) against the reciprocal of substrate concentration (1/[S]) at various inhibitor concentrations. The results of these plots for this compound showed that as its concentration increased, the maximum reaction velocity (Vmax) decreased, while the Michaelis constant (Km) remained unchanged. This kinetic profile is the hallmark of a non-competitive inhibition mechanism. In non-competitive inhibition, the inhibitor does not bind to the enzyme's active site where the substrate binds, but rather to an allosteric (secondary) site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without affecting its ability to bind the substrate. The inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex, was calculated from these kinetic studies.

| Parameter | Value | Description |

|---|---|---|

| IC₅₀ | 47.1 ± 1.8 µM | Concentration of inhibitor required to reduce enzyme activity by 50%. |

| Inhibition Type | Non-competitive | Inhibitor binds to an allosteric site, reducing Vmax without affecting Km. |

| Effect on Vmax | Decreased | The maximum rate of reaction is lowered in the presence of the inhibitor. |

| Effect on Km | Unchanged | The substrate's binding affinity for the enzyme is not affected by the inhibitor. |

To complement kinetic data, molecular docking simulations have been employed to visualize the interaction between this compound and α-glucosidase at an atomic level. These computational studies provide a plausible model for the non-competitive inhibition observed experimentally.

The docking analysis revealed that this compound does not bind within the catalytic active site of α-glucosidase. Instead, it fits into a distinct allosteric pocket on the enzyme's surface. The binding is stabilized by a combination of hydrophobic interactions and hydrogen bonds. The flexible, long alkyl chains (isoamyl groups) of the molecule play a crucial role in establishing these interactions.

Specifically, the simulations predicted that the this compound molecule orients itself within a surface cavity where its isoamyl groups form hydrophobic interactions with non-polar amino acid residues. More importantly, the central trisulfide bridge is positioned to form hydrogen bonds with key polar residues within this allosteric site. The predicted interactions involved hydrogen bonding between the sulfur atoms of the trisulfide moiety and the side chains of amino acid residues such as aspartic acid (ASP 214) and glutamic acid (GLU 276), as well as a π-sulfur interaction with an arginine (ARG 312) residue.

Kinetics of Enzyme-Diisoamyl Trisulfide Interactions

Interaction with Cellular Components and Biological Pathways

Beyond single-enzyme interactions, this compound's chemical nature allows it to engage with broader cellular systems, particularly those governed by redox chemistry. Its reactivity with endogenous thiols is a central feature of its biological activity.

The trisulfide bond (-S-S-S-) is an electrophilic functional group that is highly susceptible to nucleophilic attack by thiols (-SH). This reactivity is a defining characteristic of organotrisulfides and is the primary mechanism through which they interact with biological systems. Key thiol-containing biomolecules in the cell include the tripeptide glutathione (B108866) (GSH), which is the most abundant non-protein thiol, and cysteine residues within proteins.

This compound can participate in a thiol-trisulfide exchange reaction. When it encounters a biological thiol (R'-SH), the thiol's nucleophilic sulfur atom attacks one of the sulfur atoms of the trisulfide bridge. This reaction results in the cleavage of a sulfur-sulfur bond and the formation of new products, including a disulfide and a persulfide or another thiol. The general reaction can be summarized as:

Isoamyl-S-S-S-Isoamyl + R'-SH → Isoamyl-S-S-R' + Isoamyl-S-SH

The interaction of this compound with cellular thiols places it at the crossroads of intracellular redox signaling. Many signaling pathways are regulated by the oxidation state of critical cysteine residues in regulatory proteins. By reacting with these thiols, this compound can act as a signaling modulator.

One of the most important redox-sensitive pathways is the Keap1-Nrf2 system, the master regulator of the antioxidant response. The protein Keap1 contains numerous reactive cysteine residues that act as sensors for electrophiles and oxidants. This compound, as an electrophile, can covalently modify these cysteines. This modification of Keap1 leads to its conformational change and inactivation, preventing it from targeting the transcription factor Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a suite of antioxidant and cytoprotective genes.

Furthermore, the breakdown of the trisulfide moiety, particularly through reactions with thiols like GSH, can lead to the controlled release of hydrogen sulfide (B99878) (H₂S). H₂S is now recognized as a critical endogenous gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), with profound roles in cellular signaling. It can influence cellular bioenergetics, vasodilation, and inflammation through mechanisms such as S-persulfidation of target proteins. Therefore, this compound can be considered a potential H₂S donor, contributing to H₂S-mediated signaling pathways. Through this dual mechanism of direct thiol modification and H₂S generation, this compound has the potential to significantly impact cellular redox homeostasis and protective responses.

Reactivity with Thiol-Containing Biomolecules

Chemical Probes and Biosensors Development Utilizing this compound

The unique and specific reactivity of the trisulfide functional group makes it an attractive chemical handle for the design of sophisticated chemical tools, such as probes and biosensors. While probes based specifically on the this compound scaffold are not yet widely reported, its chemical principles serve as a blueprint for developing probes that target thiol-related biological processes.

The core concept involves coupling the trisulfide moiety, which acts as the reactive "warhead," to a reporter molecule, typically a fluorophore. The probe would be designed to be in a non-fluorescent or "quenched" state initially. Upon encountering its biological target—for example, a specific cysteine residue in a protein or an overabundance of a biological thiol like GSH—the thiol-trisulfide exchange reaction would be triggered.

This reaction would cleave the trisulfide bond, leading to a structural change in the probe molecule that physically separates the fluorophore from a quencher or alters its electronic properties. This event would result in a "turn-on" fluorescence signal, providing a direct and measurable readout of the target's presence or activity. The isoamyl groups of this compound could be strategically modified to tune the probe's solubility, cell permeability, and target specificity. By leveraging the predictable chemistry of the trisulfide group exemplified by this compound, researchers can develop next-generation tools to visualize and quantify dynamic thiol-based signaling events in living cells with high specificity and sensitivity.

Design of this compound Derivatives for Biological Probing

The rational design of chemical probes is a cornerstone of chemical biology, enabling the interrogation of complex biological systems. While specific derivatives of this compound designed for biological probing are not extensively documented in publicly available research, the principles for creating such tools can be inferred from studies on analogous organosulfur compounds, particularly other trisulfides and disulfides. The primary goals in designing such derivatives are to modulate biological activity, improve targeting, and incorporate reporter functionalities for detection.

Strategies for derivatization generally focus on modifying the isoamyl side chains. These modifications can influence the compound's physicochemical properties, such as lipophilicity, which in turn affects membrane permeability and distribution within biological systems. For instance, studies on other dialkyl and diallyl trisulfides suggest that altering the length and branching of the alkyl chains can significantly impact their biological efficacy. mdpi.com A systematic approach to designing this compound derivatives would involve the synthesis of a library of analogs with varied alkyl substituents to establish structure-activity relationships (SAR).

Another key design strategy involves the introduction of functional groups that can act as chemical reporters or handles for conjugation. For example, a terminal alkyne or azide (B81097) group could be incorporated into one of the isoamyl chains. This would allow for the use of "click chemistry," a highly efficient and specific reaction, to attach fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. nih.gov Such tagged derivatives would be invaluable for visualizing the subcellular localization of the trisulfide or for identifying its protein binding partners through pull-down assays.

Furthermore, derivatives can be designed to probe the mechanism of action. Trisulfides are known to react with biological thiols, such as cysteine residues in proteins, leading to the formation of mixed disulfides and the release of a persulfide. nih.gov To investigate this, derivatives could be synthesized where one of the isoamyl groups is replaced with a group that enhances reactivity or provides a unique spectroscopic signature upon reaction with a thiol. For example, incorporating an aromatic ring system could allow for monitoring interactions using fluorescence or UV-Vis spectroscopy. mdpi.com The design of such probes is crucial for understanding how this compound engages with its molecular targets and elicits a biological response.

| Derivative Type | Design Rationale | Potential Application |

| Alkyl Chain Analogs | Modulate lipophilicity and steric hindrance to establish Structure-Activity Relationships (SAR). | Investigating the impact of chain length and branching on biological activity. |

| Click-Chemistry Handles (e.g., alkyne, azide) | Enable covalent attachment of reporter molecules like fluorophores or biotin. | Visualizing subcellular localization; identifying protein binding partners. |

| Spectroscopic Probes (e.g., with fluorogenic groups) | Provide a detectable signal change upon interaction with biological targets. | Real-time monitoring of molecular interactions in vitro and in cells. |

| Mechanistic Probes (e.g., altered reactivity) | Elucidate the chemical mechanism of action, such as thiol reactivity. | Studying the kinetics and products of reactions with biological thiols. |

Development of Assays for Detecting Molecular Interactions

To understand the biological effects of this compound, it is essential to develop robust assays that can detect and quantify its interactions with biomolecules. Given that a primary mechanism for organotrisulfides involves interaction with thiols and the potential release of hydrogen sulfide (H₂S), assays are typically designed to monitor these events. acs.orgacs.org

Thiol-Trisulfide Exchange Assays: The interaction of this compound with protein cysteine residues or small molecule thiols like glutathione can be monitored using various techniques. A common approach is to use a fluorescent probe that specifically reacts with free thiols. In such an assay, the consumption of a thiol-containing substrate (e.g., glutathione) by this compound would lead to a decrease in the fluorescent signal. Conversely, fluorescent probes that react with disulfides or persulfides could be used to detect the products of the interaction. mdpi.comresearchgate.net High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) can also be employed to separate and identify the specific products formed, such as the mixed disulfide of isoamyl and the interacting thiol. rsc.org

Hydrogen Sulfide (H₂S) Detection Assays: The metabolic breakdown of trisulfides can lead to the release of H₂S, a significant signaling molecule. acs.org Several assays have been developed to quantify H₂S production. The Methylene Blue assay is a classic colorimetric method, though it may lack the sensitivity required for some biological applications. parchem.com More sensitive methods utilize fluorescent probes that undergo a significant change in their emission upon reacting with H₂S. nih.gov These probes can be used in cell-based assays to monitor H₂S release in real-time following treatment with this compound. An enzyme-coupled assay using O-acetylserine sulfhydrylase, which converts H₂S to L-cysteine that can then be detected fluorescently, offers high specificity and sensitivity. parchem.com

Cell-Based and Target-Based Assays: Ultimately, understanding the biological impact of this compound requires cell-based assays. These can range from general cytotoxicity assays to more specific reporter gene assays that measure the activation or inhibition of a particular signaling pathway. medchemexpress.com If a specific protein target of this compound is identified, direct binding or enzyme inhibition assays can be developed. For instance, if this compound is found to inhibit a particular enzyme, its inhibitory concentration (IC₅₀) can be determined by measuring the enzyme's activity in the presence of varying concentrations of the compound. medchemexpress.com High-throughput screening (HTS) platforms can be utilized to test a library of this compound derivatives against a panel of biological targets to identify lead compounds and elucidate their mechanism of action.

| Assay Type | Principle | Analyte Detected | Example Application for this compound |

| Fluorescent Thiol Depletion Assay | Decrease in fluorescence of a thiol-reactive probe as it is consumed. | Free thiols (e.g., glutathione) | Quantifying the reactivity of this compound with cellular thiols. |

| Fluorescent H₂S Probe Assay | "Turn-on" or ratiometric fluorescence upon reaction with H₂S. | Hydrogen Sulfide (H₂S) | Measuring the rate and amount of H₂S released from cells treated with this compound. nih.gov |

| HPLC-MS Analysis | Chromatographic separation followed by mass-based detection. | Parent compound and reaction products (e.g., mixed disulfides) | Identifying the specific molecular products of the interaction between this compound and a target protein. rsc.org |

| Enzyme Inhibition Assay | Measurement of the activity of a purified enzyme in the presence of the inhibitor. | Enzyme activity | Determining the IC₅₀ value of this compound for a specific enzyme target. |

| Cell Viability/Proliferation Assay | Colorimetric, fluorometric, or luminescent readout of cell health. | Viable cells | Assessing the cytotoxic or cytostatic effects of this compound derivatives on cancer cell lines. medchemexpress.com |

Advanced Applications in Chemical Science and Research Paradigms

Diisoamyl Trisulfide as a Building Block in Organic Synthesis

In the field of organic synthesis, the art of constructing complex molecules often relies on the use of versatile and reactive building blocks. scripps.edu this compound, with its reactive sulfur-sulfur bonds, serves as a valuable synthon for introducing sulfur atoms into more elaborate molecular architectures.

Development of Novel Organosulfur Reagents

Organosulfur compounds are pivotal in modern chemistry, acting as intermediates, reagents, and components of biologically active molecules and functional materials. thermofisher.com Trisulfides, in particular, can serve as precursors for other sulfur-containing functional groups. thermofisher.combritannica.com The reactivity of the central sulfur atom in the trisulfide linkage allows for the development of specialized reagents. While specific research on this compound as a platform for novel reagents is not extensively documented, the principles of organosulfur chemistry suggest its potential. The isoamyl groups can influence solubility and steric interactions, potentially allowing for the creation of reagents with tailored reactivity for specific synthetic challenges, such as the controlled transfer of sulfur atoms.

Precursor for Complex Molecules and Material Design

The synthesis of complex molecules is a cornerstone of organic chemistry, enabling access to new medicines, materials, and molecular probes. nih.gov The process often involves the strategic assembly of smaller, well-defined precursors. uni-koeln.de this compound represents such a precursor, providing a C5-S-S-S-C5 backbone that can be incorporated into larger systems. The reversible nature of disulfide and polysulfide bond formation is a tool used in dynamic covalent chemistry to create complex self-assembling systems and macrocycles. nih.gov Although specific total synthesis campaigns employing this compound are not prominent in the literature, its structure is relevant for the design of molecules where a flexible, lipophilic, sulfur-rich linker is desired. This could be applicable in the synthesis of certain natural products or in the design of molecular machinery and complex supramolecular structures. nih.gov

Exploratory Studies in Materials Science

The quest for novel materials with unique properties is a major driver of innovation. udel.edufau.eu The incorporation of specific chemical moieties, such as the trisulfide group, is a key strategy in functional material development. cdmf.org.br

Integration into Polymer Chemistry

Polysulfide polymers are a class of elastomers known for their exceptional resistance to solvents and chemicals, good adhesion, and low-temperature flexibility. nouryon.com These properties make them invaluable as sealants in demanding applications, including aerospace fuel tanks and insulating glass. nouryon.com These polymers are typically synthesized from the reaction of dihalides with inorganic polysulfides. nouryon.com

Another approach to sulfur-rich polymers is inverse vulcanization, where elemental sulfur is reacted with unsaturated comonomers. rsc.org In this context, this compound could theoretically be integrated into polymer chemistry in several ways:

As a chain transfer agent to control molecular weight in certain polymerization reactions.

As a comonomer in copolymerization reactions, introducing flexible trisulfide linkages into the polymer backbone.

As a building block for synthesizing specialty oligomers or polymers where the trisulfide group imparts specific desirable properties.

The properties of such resulting polymers would be influenced by the trisulfide chain's flexibility and the lipophilic nature of the isoamyl groups.

| Property | Description | Relevance in Materials |

| Chemical Resistance | High resistance to swelling and degradation by solvents, fuels, and oils. | Ideal for sealants and coatings in automotive and aerospace industries. nouryon.com |

| Low-Temperature Flexibility | Remains flexible and does not become brittle at low temperatures. | Crucial for applications in varying climatic conditions and high altitudes. nouryon.com |

| Gas Impermeability | Low permeability to gases and moisture. | Useful for insulating glass seals and protective coatings. nouryon.com |

| Adhesion | Good adhesion to a variety of substrates, including glass and metal. | Essential for sealant and adhesive applications. nouryon.com |

Role in Functional Material Development

Functional materials are designed to possess specific, often responsive, properties for targeted applications, from electronics to medicine. nih.govrsc.org The inclusion of sulfur, particularly in the form of polysulfide linkages, can impart unique characteristics. For example, the high polarizability of sulfur atoms can contribute to a high refractive index in polymers, a desirable trait for optical materials. The trisulfide bond can also be cleaved and reformed, opening possibilities in self-healing materials or dynamic covalent networks. While research has not specifically focused on this compound for these applications, it represents a readily available molecular building block for exploring the creation of new functional materials containing polysulfide moieties.

Research in Environmental and Sustainable Chemistry

The principles of green chemistry encourage the use of renewable feedstocks, the reduction of waste, and the design of chemicals with minimal environmental impact. mdpi.comacs.org Research in this area explores more sustainable pathways for producing and utilizing chemicals. leuphana.de

The isoamyl group in this compound can be sourced from isoamyl alcohol, a major component of fusel oil, which is a natural byproduct of yeast fermentation. This provides a potential link to a renewable, bio-based feedstock. The development of sustainable synthesis methods for organosulfur compounds is an active area of research. pmarketresearch.com Furthermore, there is growing interest in deep eutectic solvents (DESs), which are considered green solvents, for various applications in sustainable chemistry due to their biodegradability and low toxicity. nih.govresearchgate.net While this compound itself is not a DES, the focus on sustainable solvents and reagents highlights the broader trend in which the lifecycle and sourcing of all chemicals, including organosulfur compounds, are being re-evaluated. The potential biodegradability of a compound like this compound, compared to more persistent synthetic materials, could be another area of future research within the framework of sustainable chemistry.

Green Synthesis Routes for Polysulfides

The development of environmentally benign synthesis methods is a cornerstone of modern chemical research, particularly for creating commercially and biologically significant molecules like polysulfides. Green synthesis strategies for these compounds focus on the core principles of green chemistry, including the use of renewable feedstocks, atom economy, and the avoidance of hazardous solvents and reagents. royalsocietypublishing.org

One of the most prominent green techniques for synthesizing high-sulfur-content polymers is inverse vulcanization. rsc.org This method involves the direct copolymerization of elemental sulfur, a widely available industrial byproduct, with comonomers, often derived from renewable resources. The process is typically solvent-free and atom-economical, as all starting materials are incorporated into the final polymer product. rsc.org Research has demonstrated the synthesis of stable and renewable polysulfides by the inverse vulcanization of elemental sulfur with natural precursors like castor oil, a vegetable oil rich in functional groups suitable for polymerization. acs.org

Another key green strategy is the utilization of biomass as a direct source of target compounds. This compound is naturally present in the essential oil of garlic (Allium sativum). iosrjournals.orgfrontiersin.org The extraction of this and other organosulfur compounds from garlic represents a significant green route. This approach leverages a renewable, plant-based resource and often employs green extraction techniques, such as steam distillation or supercritical fluid extraction, which minimize the use of toxic organic solvents. The biological synthesis of sulfur nanoparticles using plant leaf extracts in conjunction with sodium polysulfide further highlights the potential for plant-mediated, eco-friendly production of sulfur-containing materials. nih.gov

Biodegradation and Environmental Fate Studies

The environmental fate of a chemical compound is determined by its susceptibility to degradation processes, which transform it into simpler products. While specific, detailed biodegradation studies on this compound are not extensively documented in publicly available literature, its likely environmental behavior can be inferred from its chemical structure and data on related organosulfur compounds. As an aliphatic polysulfide derived from natural sources, it is expected to be part of the natural biogeochemical cycles.

Microorganisms have evolved diverse metabolic pathways to break down a vast array of organic molecules, utilizing them as sources of energy and nutrients. mdpi.comnih.gov The biodegradation of organosulfur compounds, including those used as pesticides or found in petroleum products, is a well-established field of study. miljodirektoratet.nofrontiersin.org The molecular structure of this compound, featuring unsubstituted alkyl chains and sulfur-sulfur bonds, suggests it is susceptible to microbial degradation. miljodirektoratet.no

The degradation pathway for such a compound would likely be initiated by enzymatic attack. Aerobic biodegradation pathways, which occur in the presence of oxygen, would likely involve the cleavage of the trisulfide linkage. Subsequent steps would involve the oxidation of the resulting isoamyl fragments, a process analogous to the metabolism of fatty acids. nih.gov The presence of oxygen atoms in the form of hydroxyl or carboxylic acid groups generally increases the rate of aerobic biodegradation. miljodirektoratet.no In anaerobic conditions, different enzymatic processes would occur, ultimately leading to the mineralization of the compound into simpler molecules like carbon dioxide and methane. miljodirektoratet.no

Chemical Ecology and Semio-Chemical Research

Chemical ecology is the study of the role of chemical signals in mediating the interactions between living organisms. Compounds that carry these signals are known as semiochemicals. plantprotection.pl this compound functions as a semiochemical, primarily as a component of the volatile organic compounds (VOCs) released by plants like garlic (Allium sativum). frontiersin.orgacademicjournals.org The characteristic and pungent aroma of garlic is due to a complex mixture of such organosulfur compounds, which serve as a chemical language to communicate with other organisms in its environment. nih.govekb.eg The specific composition of these volatile compounds can be influenced by both the plant's genetics and its growing environment. acs.orgresearchgate.netconicet.gov.ar

Investigation of Inter- and Intra-species Chemical Communication

As a volatile component of garlic, this compound participates in a wide array of inter-species chemical communications. These chemical cues are released into the atmosphere and soil, where they can be detected by insects, microbes, other plants, and nematodes, influencing their behavior and physiology. For example, the scent of garlic can act as an allomone—a semiochemical that benefits the emitter by modifying the behavior of a receiver of a different species. plantprotection.pl In this case, it deters herbivores from feeding on the plant.

Role in Plant-Pest Interactions or Microbial Ecology

The role of garlic-derived trisulfides in plant defense is well-documented, providing a clear example of their function in plant-pest and microbial interactions.

Plant-Pest Interactions: Garlic essential oil and its purified sulfur constituents, including various trisulfides, exhibit potent insecticidal and repellent properties. academicjournals.org These compounds act as powerful fumigants and feeding deterrents against a range of stored-product pests. For instance, diallyl trisulfide, a compound structurally related to this compound, has shown significant contact and fumigant toxicity against the maize weevil (Sitophilus zeamais) and the red flour beetle (Tribolium castaneum). nih.gov It can reduce egg hatching and deter feeding, thereby protecting stored grains. nih.govscirj.org The insecticidal activity of garlic volatiles against the faba bean beetle (Bruchidius incarnatus) and the cowpea weevil (Callosobruchus maculatus) is also attributed to its rich profile of trisulfide compounds. iosrjournals.orgacademicjournals.org Diallyl trisulfide has also been shown to interfere with chitin (B13524) formation in the moth Sitotroga cerealella, demonstrating a specific mode of action as a biopesticide. nih.gov

Microbial Ecology: In microbial ecology, organosulfur compounds from garlic are recognized for their broad-spectrum antimicrobial activity. frontiersin.orgnih.gov This activity is a key component of the plant's defense against pathogenic bacteria and fungi. Research has shown that the antimicrobial efficacy of diallyl polysulfides increases with the number of sulfur atoms, making diallyl trisulfide and tetrasulfide particularly potent. asm.orgspandidos-publications.com These compounds can disrupt the bacterial cell membrane and interfere with essential enzymes. nih.govnih.gov this compound, as a trisulfide, contributes to this defensive chemistry. Garlic oil and its components, including dimethyl trisulfide, have demonstrated inhibitory effects against a range of human enteric bacteria. asm.org Furthermore, garlic extracts and diallyl trisulfide have been shown to be effective algicides, capable of inhibiting the growth of harmful algal bloom species like Alexandrium tamarense. researchgate.net

Interactive Data Table: Research on Ecological Roles of Garlic-Derived Trisulfides

| Research Area | Organism(s) Studied | Finding | Compound(s) Implicated | Citation(s) |

| Insecticidal Activity | Maize weevil (Sitophilus zeamais), Red flour beetle (Tribolium castaneum) | Exhibits contact toxicity, fumigant toxicity, and acts as a feeding deterrent. | Diallyl trisulfide, Methyl allyl disulfide | nih.gov |

| Insecticidal Activity | Angoumois grain moth (Sitotroga cerealella) | Reduces cuticular chitin content, decreases thermal stability and crystallinity of chitin. | Diallyl trisulfide | nih.gov |

| Fumigant Toxicity | Red flour beetle (Tribolium castaneum) | Garlic essential oil and diallyl trisulfide show strong fumigant activity. | Diallyl trisulfide | scirj.org |

| Antibacterial Activity | Campylobacter jejuni | Antimicrobial activity of diallyl sulfides increases with the number of sulfur atoms. | Diallyl sulfide (B99878), Diallyl disulfide, Diallyl trisulfide | asm.org |

| Antibacterial Activity | Campylobacter jejuni | Diallyl trisulfide disrupts the bacterial cell membrane and alters gene expression related to metabolism and stress response. | Diallyl trisulfide | nih.gov |

| Antifungal Activity | Botrytis cinerea (Gray mold) | Diallyl trisulfide showed stronger inhibitory activity than diallyl disulfide. | Diallyl trisulfide, Diallyl disulfide | mdpi.com |

| Algicidal Activity | Alexandrium tamarense (Harmful Algal Bloom species) | Garlic solution and purified diallyl trisulfide strongly inhibit algal growth. | Diallyl trisulfide | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.